molecular formula C17H14ClFN4O2S B2781613 2-(4-chlorophenoxy)-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide CAS No. 391888-08-7

2-(4-chlorophenoxy)-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide

Cat. No.: B2781613
CAS No.: 391888-08-7
M. Wt: 392.83
InChI Key: FOWKBTGOAZGXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenoxy)-N-((4-(4-fluorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C17H14ClFN4O2S and its molecular weight is 392.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impacts of Chlorophenoxy Herbicides

Chlorophenoxy herbicides, such as 2,4-D, have been extensively studied for their environmental impact, including toxicity to non-target organisms and potential for accumulation in ecosystems. Research highlights the importance of monitoring these compounds in the environment due to their widespread use and persistence. For example, studies have investigated the toxicological profile of 2,4-dichlorophenoxyacetic acid (2,4-D) and its influence on ecosystems, emphasizing the need for strategies to mitigate environmental exposure (Zuanazzi, Ghisi, & Oliveira, 2020; Islam et al., 2017).

Biodegradation and Removal Techniques

The environmental persistence of chlorophenoxy compounds and related chemicals underscores the importance of effective biodegradation and removal techniques. Research into microbial degradation offers promising approaches for reducing the environmental burden of these chemicals. Investigations into the role of microorganisms in degrading 2,4-D and its metabolites highlight the potential for bioremediation as a sustainable and efficient method for detoxifying contaminated environments (Magnoli et al., 2020).

Toxicological Studies and Safety Assessment

Toxicological studies on chlorophenoxy herbicides and related compounds provide crucial information for assessing their safety for non-target organisms and humans. These studies often focus on mechanisms of toxicity, including oxidative stress, endocrine disruption, and potential carcinogenic effects. Understanding the toxicological pathways and effects of exposure is essential for developing safety guidelines and regulatory policies (Ge et al., 2017; Kimbrough, 1972).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(4-fluorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2S/c18-11-1-7-14(8-2-11)25-10-16(24)20-9-15-21-22-17(26)23(15)13-5-3-12(19)4-6-13/h1-8H,9-10H2,(H,20,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWKBTGOAZGXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=NNC2=S)CNC(=O)COC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.